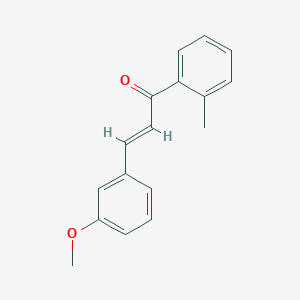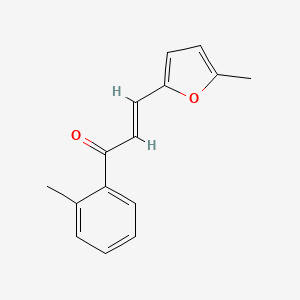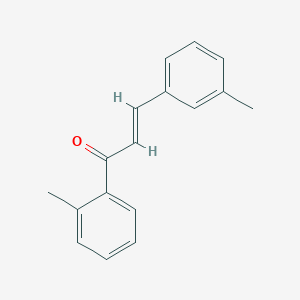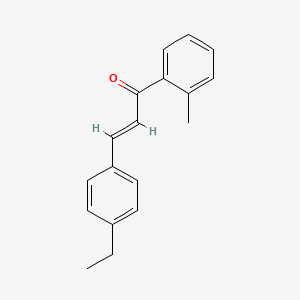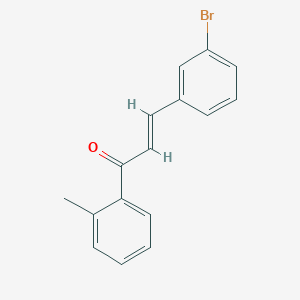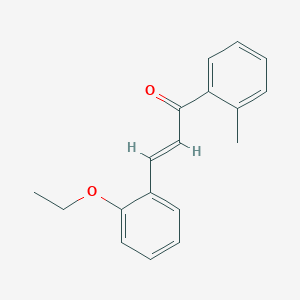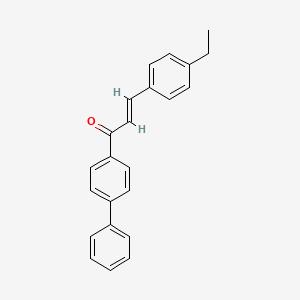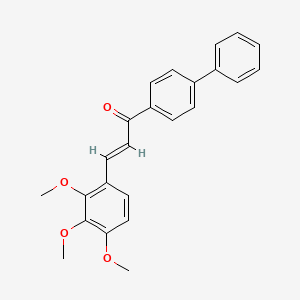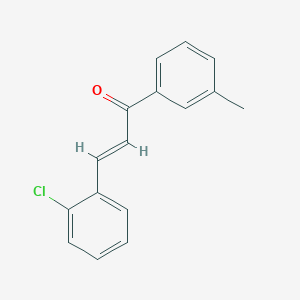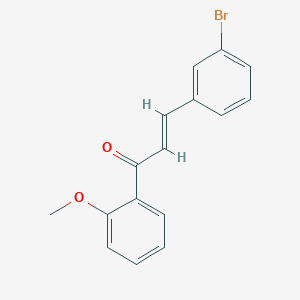
(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is a synthetic compound with a wide range of scientific and medical applications. It is a member of a class of compounds known as substituted phenylpropenes, which are characterized by a phenyl ring attached to a propene chain. This compound is of particular interest due to its unique chemical structure, which allows it to interact with various biological targets.
科学的研究の応用
(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has a variety of scientific research applications. It has been used in studies of the molecular basis of cancer and other diseases, as well as in studies of the mechanism of action of certain drugs. It has also been used in studies of the mechanism of action of certain hormones, such as testosterone. In addition, this compound has been used in studies of the structure and function of proteins, and in studies of the mechanism of action of certain enzymes.
作用機序
The mechanism of action of (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed that this compound interacts with certain biological targets, such as proteins, hormones, and enzymes. This interaction results in a variety of effects, such as changes in the activity of these targets or changes in their structure.
Biochemical and Physiological Effects
(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to interact with certain proteins and hormones, resulting in changes in their activity or structure. It has also been shown to interact with certain enzymes, resulting in changes in their activity or structure. In addition, this compound has been shown to have effects on cell growth and differentiation.
実験室実験の利点と制限
(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has several advantages and limitations for lab experiments. One advantage of this compound is that it is relatively easy to synthesize and is available in high yields. Another advantage is that it is relatively stable and has a long shelf life. However, this compound is also relatively expensive, and its effects on certain biological targets are not fully understood.
将来の方向性
There are a variety of potential future directions for the research of (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one. One potential direction is to further investigate its effects on certain proteins, hormones, and enzymes. Another potential direction is to investigate its effects on cell growth and differentiation. In addition, further research could be conducted to determine the exact mechanism of action of this compound and to identify additional potential applications. Finally, further research could be conducted to investigate the potential toxicity of this compound.
合成法
(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one can be synthesized through a variety of methods. The most common method involves the reaction of 2-bromo-3-methylphenol with 2-methoxypropene in the presence of a strong base such as sodium hydroxide. This reaction yields the desired product in high yield. Other methods of synthesis include the reaction of 3-bromophenol with 2-methoxypropene in the presence of a strong base, or the reaction of 3-bromophenol with 2-methoxypropene in the presence of an acid catalyst.
特性
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBAQCQWXNNYKG-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Acetoxymethyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid methyl ester](/img/structure/B6346611.png)
